2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoxaline ring substituted with a chloro group and a sulfanylmethyl group, connected to a pyrrolidine ring via a carboxylic acid tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline ring, followed by the introduction of the chloro and sulfanylmethyl groups. The final step involves the formation of the pyrrolidine ring and the esterification to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline ring can interact with enzymes or receptors, while the sulfanylmethyl group may participate in redox reactions. The pyrrolidine ring and tert-butyl ester provide structural stability and influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl ester enhances its stability and makes it distinct from similar compounds with different ester groups.
Properties
Molecular Formula |
C18H22ClN3O2S |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
tert-butyl 2-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22ClN3O2S/c1-18(2,3)24-17(23)22-10-6-7-12(22)11-25-16-15(19)20-13-8-4-5-9-14(13)21-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
InChI Key |
ZHFUFNIWWUMUID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
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